N-[4-(2,4-Dichlorophenoxy)butyl]-3,4-dimethylaniline
Overview
Description
The compound “Butanoic acid, 4-[(2,4-dichlorophenoxy)butyl] ester” has a molecular formula of C14H18Cl2O3 and a molecular weight of 305.197 . Another compound, “Acetic acid, (2,4-dichlorophenoxy)butyl ester” has a molecular formula of C12H14Cl2O3 and a molecular weight of 277.144 . Both of these compounds have structures that are similar to the one you’re asking about.
Molecular Structure Analysis
The molecular structure of “Butanoic acid, 4-[(2,4-dichlorophenoxy)butyl] ester” and “Acetic acid, (2,4-dichlorophenoxy)butyl ester” can be viewed using Java or Javascript .
Scientific Research Applications
Genetic Toxicity Evaluation
The dimethylamine salt of 2,4-DB, a herbicide related to N-[4-(2,4-Dichlorophenoxy)butyl]-3,4-dimethylaniline, was evaluated for genetic toxicity. It was tested using various assays, including gene mutation in bacteria and mammalian cell cultures, cytogenetic abnormalities in mammalian cells, and DNA damage and repair induction in rat hepatocytes. The results indicated that 2,4-DB does not show genotoxic potential in mammals, consistent with its reported lack of carcinogenic potential (Charles et al., 2000).
Oxidative Mannich Reaction
A study proposed a mechanism for transition metal-catalyzed oxidative Mannich reactions of N,N-dialkylanilines with tert-butyl hydroperoxide as the oxidant. This mechanism includes a rate-determining single electron transfer and subsequent steps leading to the formation of Mannich adducts. The role of transition metals in the oxidation of N,N-dialkylanilines by tert-butyl hydroperoxide was detailed (Ratnikov & Doyle, 2013).
Synthesis of Complex Compounds
Studies have reported the synthesis of various complex compounds starting from 2,4-dimethylaniline, a component similar to N-[4-(2,4-Dichlorophenoxy)butyl]-3,4-dimethylaniline. These include the preparation of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and its analogs, demonstrating a multi-step synthetic process involving N-alkylation, carbamoylation, and intramolecular cyclization (Vaid et al., 2014).
Biochemistry of Aromatic Amines
The metabolism of 3:4-dimethylaniline, closely related to N-[4-(2,4-Dichlorophenoxy)butyl]-3,4-dimethylaniline, was studied in rats. This research helps understand the biochemical pathways and potential impacts of similar compounds, particularly their carcinogenic properties (Boyland & Sims, 1959).
Biodegradation Studies
The biodegradation of 2,4-dimethylaniline, a structurally similar compound, was monitored using cyclic voltammetry. Pseudomonas species were found capable of metabolizing 2,4-dimethylaniline through oxidative deamination, utilizing it as a nitrogen and carbon source. This study contributes to understanding the environmental fate and degradation pathways of related compounds (Brimecombe, Fogel, & Limson, 2006).
Safety And Hazards
properties
IUPAC Name |
N-[4-(2,4-dichlorophenoxy)butyl]-3,4-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO/c1-13-5-7-16(11-14(13)2)21-9-3-4-10-22-18-8-6-15(19)12-17(18)20/h5-8,11-12,21H,3-4,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSJINWHQFRVAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCCCOC2=C(C=C(C=C2)Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,4-Dichlorophenoxy)butyl]-3,4-dimethylaniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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